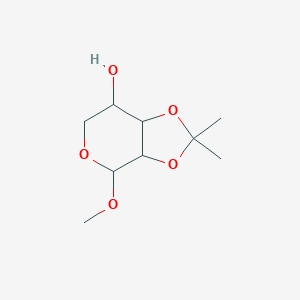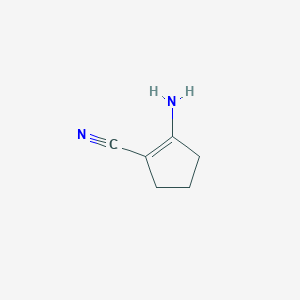
6-(三氟甲基)吡啶-3-甲醛
描述
6-(Trifluoromethyl)pyridine-3-carboxaldehyde is an organic compound with the molecular formula C7H4F3NO. It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which also contains a carboxaldehyde functional group. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
科学研究应用
6-(Trifluoromethyl)pyridine-3-carboxaldehyde is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: It is investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: It is used in the production of agrochemicals and specialty chemicals
作用机制
Target of Action
It’s known to affect the respiratory system .
Mode of Action
It’s been used as a reagent in the synthesis of piperidine derivatives, which are potential Alzheimer’s treatment agents . The key synthetic step involves a Wittig reaction using various heterocyclic aldehydes .
Pharmacokinetics
It’s soluble in methanol , which may influence its bioavailability.
Result of Action
It’s known to be involved in the synthesis of potential Alzheimer’s treatment agents .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-(Trifluoromethyl)pyridine-3-carboxaldehyde. It’s sensitive to air and should be stored in a cool place, in a tightly closed container, in a dry and well-ventilated area . It should also be kept away from strong oxidizing agents .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)pyridine-3-carboxaldehyde typically involves the following steps:
Starting Material: The process begins with 2-trifluoromethyl-5-bromopyridine.
Reaction with Butyl Lithium: Under nitrogen protection, 2-trifluoromethyl-5-bromopyridine is dissolved in an organic solvent and cooled to -20 to 10°C. A stabilizer is added, followed by the dropwise addition of butyl lithium in n-hexane solution.
Addition of Dimethyl Formamide: After stirring, dimethyl formamide is added, and the mixture is allowed to warm to room temperature and stirred overnight.
Purification: The crude product is purified by recrystallization to obtain 6-(Trifluoromethyl)pyridine-3-carboxaldehyde with high purity.
Industrial Production Methods
The industrial production of 6-(Trifluoromethyl)pyridine-3-carboxaldehyde follows similar synthetic routes but is optimized for large-scale production. The process involves continuous production techniques to ensure high yield and purity while minimizing energy consumption and side reactions .
化学反应分析
6-(Trifluoromethyl)pyridine-3-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 6-(Trifluoromethyl)pyridine-3-carboxylic acid.
Reduction: 6-(Trifluoromethyl)pyridine-3-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used
相似化合物的比较
Similar Compounds
- 6-(Trifluoromethyl)pyridine-2-carboxaldehyde
- 4-(Trifluoromethyl)benzaldehyde
- 2-(Trifluoromethyl)pyridine-5-carboxaldehyde
Uniqueness
6-(Trifluoromethyl)pyridine-3-carboxaldehyde is unique due to the specific positioning of the trifluoromethyl and carboxaldehyde groups on the pyridine ring. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds .
属性
IUPAC Name |
6-(trifluoromethyl)pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO/c8-7(9,10)6-2-1-5(4-12)3-11-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPAGRCGPAXOGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380641 | |
| Record name | 6-(Trifluoromethyl)pyridine-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
386704-12-7 | |
| Record name | 6-(Trifluoromethyl)pyridine-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(Trifluoromethyl)pyridine-3-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Tert-butyl (2E)-2-[(3aS,4S,7aS)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ylidene]acetate](/img/structure/B31206.png)

![(3As,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one](/img/structure/B31209.png)











